2-(1,3-dioxoinden-2-ylidene)-2-(4-piperidin-1-ylanilino)acetonitrile
Description
2-(1,3-dioxoinden-2-ylidene)-2-(4-piperidin-1-ylanilino)acetonitrile is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its reactivity and versatility in chemical synthesis, making it a subject of interest in research and development.
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(4-piperidin-1-ylanilino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c23-14-19(20-21(26)17-6-2-3-7-18(17)22(20)27)24-15-8-10-16(11-9-15)25-12-4-1-5-13-25/h2-3,6-11,24H,1,4-5,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJCBEJHQSXXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=C3C(=O)C4=CC=CC=C4C3=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1,3-dioxoinden-2-ylidene)-2-(4-piperidin-1-ylanilino)acetonitrile involves several synthetic routes, each with specific reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons, which undergo a C-H alkylation reaction facilitated by a manganese catalyst and magnesium metal . This method ensures high yield and purity of the compound.
Industrial Production Methods
Industrial production of 2-(1,3-dioxoinden-2-ylidene)-2-(4-piperidin-1-ylanilino)acetonitrile typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoinden-2-ylidene)-2-(4-piperidin-1-ylanilino)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(1,3-dioxoinden-2-ylidene)-2-(4-piperidin-1-ylanilino)acetonitrile include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Manganese catalyst, magnesium metal.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
2-(1,3-dioxoinden-2-ylidene)-2-(4-piperidin-1-ylanilino)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(4-piperidin-1-ylanilino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Conclusion
2-(1,3-dioxoinden-2-ylidene)-2-(4-piperidin-1-ylanilino)acetonitrile is a compound of significant interest due to its unique properties and wide range of applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
